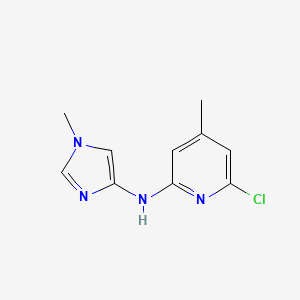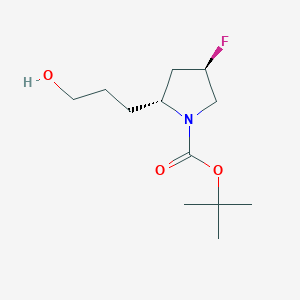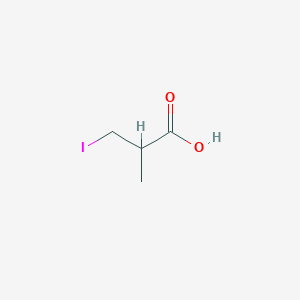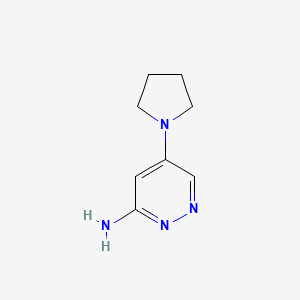
(R)-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes a morpholine ring, a methyl group, and a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with ®-4-methyl-5-oxomorpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems can help in maintaining consistent reaction parameters, leading to higher yields and better quality control.
Análisis De Reacciones Químicas
Types of Reactions
®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, making it useful for probing biochemical processes.
Medicine
In medicine, ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Methyl-5-oxomorpholine: A precursor in the synthesis of ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate.
4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfonamides: Compounds with similar sulfonate groups that have various applications in medicine and industry.
Uniqueness
®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is unique due to its combination of a morpholine ring and a benzenesulfonate group. This unique structure imparts specific properties that make it valuable for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H17NO5S |
|---|---|
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
[(3R)-4-methyl-5-oxomorpholin-3-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-10-3-5-12(6-4-10)20(16,17)19-8-11-7-18-9-13(15)14(11)2/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
UCHYDOSCOAQFRB-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COCC(=O)N2C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)



![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)


![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)


![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)

![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)

